molecular formula C10H8BrNO B3377365 4-Bromo-5-methylisoquinolin-1(2H)-one CAS No. 129075-65-6

4-Bromo-5-methylisoquinolin-1(2H)-one

Cat. No.: B3377365
CAS No.: 129075-65-6
M. Wt: 238.08 g/mol
InChI Key: VSJHFWDYFQTNCW-UHFFFAOYSA-N
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Description

4-Bromo-5-methylisoquinolin-1(2H)-one (CAS 129075-65-6) is a chemical building block of high interest in medicinal chemistry and epigenetics research. With the molecular formula C 10 H 8 BrNO and a molecular weight of 238.08 g/mol, this compound serves as a versatile precursor for the synthesis of more complex bioactive molecules . This compound is part of the methylisoquinolinone chemical class, which has been identified as a critical pharmacophore in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins . BET proteins, such as BRD4 and BRDT, are epigenetic "readers" that regulate gene transcription and are validated targets in cancer and other disease research . The methylisoquinolinone core structure is known to mimic acetylated lysine, enabling it to competitively bind to the acetyl-lysine binding site of bromodomains . Specifically, analogs of this compound have been utilized in rational drug design campaigns to develop selective probes for bromodomain-containing protein 7 (BRD7), a protein implicated in prostate cancer and other malignancies . Researchers value this bromo-substituted intermediate for its utility in cross-coupling reactions (e.g., Suzuki reactions), allowing for the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships and optimize selectivity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this compound with care, following all appropriate safety protocols in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)8(11)5-12-10(7)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJHFWDYFQTNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 5 Methylisoquinolin 1 2h One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For a polysubstituted heterocycle like 4-Bromo-5-methylisoquinolin-1(2H)-one, several strategic disconnections can be envisioned.

A highly convergent and modern approach involves disconnecting the C4-Br bond and the N2-C3/C4-C4a bonds, which points to an intramolecular cyclization of a suitably substituted benzyl (B1604629) derivative. A particularly effective strategy relies on an o-alkynyl benzyl azide (B81097) precursor. This leads to the retrosynthetic pathway shown below:

Target Molecule (TM): this compound.

Disconnection 1 (C4-Br, C-N, C-C bonds): The primary disconnection involves a palladium-catalyzed intramolecular cyclization and bromination. This transforms the isoquinolinone ring back into its acyclic precursor, an o-(phenylethynyl)benzyl azide derivative with a methyl group on the aromatic ring. This type of transformation is advantageous as it constructs the core and introduces a key substituent in a single conceptual step. researchgate.netgoogle.com

Disconnection 2 (C-N bond): The azide functional group in the precursor can be installed via nucleophilic substitution on an o-alkynyl benzyl halide.

Disconnection 3 (C-C alkyne bond): The phenylethynyl group can be introduced via a Sonogashira coupling of a terminal alkyne with an appropriately substituted 2-bromo-3-methylbenzyl halide.

Simplification: This sequence ultimately traces the origin of the molecule back to simple, readily available starting materials such as 2-bromo-3-methyl-toluene, which can be halogenated to provide the necessary benzyl halide handle.

This retrosynthetic plan highlights a modern approach that leverages powerful transition-metal-catalyzed reactions to achieve a convergent and efficient synthesis. nih.gov

De Novo Synthesis of the Isoquinolin-1(2H)-one Core

The de novo construction of the isoquinolinone heterocyclic system is the cornerstone of the synthesis. Various methods have been developed, ranging from classical cyclizations to state-of-the-art catalytic processes.

The formation of the isoquinolinone ring can be achieved through several intramolecular cyclization strategies. A key modern method involves the palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides. google.com In this reaction, the azide and alkyne functionalities, held in proximity on the benzyl scaffold, undergo a cyclization cascade to form the heterocyclic ring. The reaction conditions can be tuned to selectively produce 4-bromoisoquinolones when a suitable bromine source is present during the cyclization. researchgate.net

Other notable cyclization strategies include:

From 2-Halobenzonitriles: A two-step sequence involving a Suzuki cross-coupling of a 2-halobenzonitrile with a vinyl boronate, followed by a platinum-catalyzed nitrile hydrolysis and cyclization, provides an effective route to 3,4-unsubstituted isoquinolin-1(2H)-ones. organic-chemistry.org

Castagnoli–Cushman Reaction: This three-component reaction between a homophthalic anhydride, an amine, and an aldehyde or ketone can be used to generate diverse 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. rsc.org These reactions are prized for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials.

The synthesis of isoquinolinones is well-suited to cascade approaches. For instance, the palladium-catalyzed reaction of o-alkynyl benzyl azides can be considered a cascade process where the initial catalytic step initiates an electrocyclization, which is followed by rearomatization and, if a bromine source is included, subsequent bromination to yield the final product without isolating intermediates. researchgate.netgoogle.com

Another example is the palladium-catalyzed cascade oxidative addition protocol developed by Zhu and colleagues, where the carbopalladation of an allenamide is followed by an allylic alkylation, constructing substituted isoquinolinones bearing a quaternary carbon center in one pot. nih.gov

Transition metal-catalyzed C-H activation and annulation has become a premier strategy for synthesizing isoquinolinone derivatives. researchgate.net These methods involve the directed functionalization of a C-H bond on a benzamide (B126) derivative, followed by cyclization with a coupling partner, typically an alkyne or alkene. Rhodium(III) and Palladium(II) are common catalysts for these transformations.

For example, N-methoxybenzamides can react with 2,3-allenoic acid esters under palladium catalysis to afford 3,4-substituted hydroisoquinolones with high regioselectivity and in good yields. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation and annulation of benzamides with partners like vinyl acetate (B1210297) (as an acetylene (B1199291) equivalent) can produce 3,4-unsubstituted isoquinolinones. organic-chemistry.org The choice of metal, directing group, and coupling partner allows for precise control over the substitution pattern of the resulting heterocyclic core.

Catalyst SystemBenzamide SubstrateCoupling PartnerProduct TypeReference(s)
[RhCpCl2]2 / AgSbF6N-MethoxybenzamidesVinyl Acetate3,4-Unsubstituted Isoquinolin-1(2H)-ones organic-chemistry.org
Pd(OAc)2 / L-iPrN-Methoxybenzamides2,3-Allenoic Acid Esters3,4-Disubstituted Dihydroisoquinolin-1(2H)-ones mdpi.com
[CpCo(CO)I2] / AgOAcN-ChlorobenzamidesInternal/Terminal Alkynes3- and 3,4-Substituted Isoquinolin-1(2H)-ones organic-chemistry.org
PdBr2 / CuBr2 / HOAco-Alkynyl Benzyl Azides(Intramolecular)4-Bromo-3-substituted-Isoquinolin-1(2H)-ones researchgate.net

Introduction of Halogen and Methyl Substituents

For the specific target this compound, the bromine and methyl groups can be introduced either by starting with an already substituted precursor or by functionalizing a pre-formed isoquinolinone core. The latter approach requires highly regioselective reactions.

The introduction of a bromine atom at the C4 position of a 5-methylisoquinolin-1(2H)-one core is a key challenge that hinges on controlling the regioselectivity of an electrophilic aromatic substitution reaction.

Concurrent Bromination and Cyclization: As previously mentioned, one of the most elegant methods is to achieve bromination concurrently with ring formation. In the palladium-catalyzed cyclization of o-alkynyl benzyl azides, the inclusion of a copper(II) bromide (CuBr₂) source can lead directly to 4-bromoisoquinolones. researchgate.net This method offers excellent atom economy and procedural simplicity.

Post-Cyclization Bromination: Alternatively, a pre-synthesized 5-methylisoquinolin-1(2H)-one can be brominated. The outcome of this reaction is governed by the directing effects of the existing substituents. libretexts.org The C5-methyl group is an activating, ortho, para-director, while the lactam moiety is a deactivating system. The activating effect of the methyl group would strongly favor electrophilic substitution at its ortho positions (C4 and C6). The electronic nature of the pyridine (B92270) portion of the heterocycle generally directs electrophiles to the C4 position. This confluence of directing effects makes the C4 position a likely site for bromination.

Common reagents for such regioselective brominations include N-Bromosuccinimide (NBS) and Tetrabutylammonium tribromide (TBATB), which are often preferred over molecular bromine for their milder nature and higher selectivity. nih.govnih.gov The choice of solvent and temperature is also critical for controlling the reaction outcome. researchgate.net

ReagentSubstrate TypeSelectivity OutcomeReference(s)
N-Bromosuccinimide (NBS)Electron-rich aromatics, HeterocyclesHighly regioselective, often at the most activated position. nih.gov
Tetrabutylammonium tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesHighly selective C3-bromination or C1,C3-dibromination depending on stoichiometry. nih.gov
KBr / ZnAl–BrO₃⁻–LDHsPhenolsHighly para-selective monobromination. researchgate.net
Molecular Bromine (Br₂) / NitrobenzeneIsoquinoline (B145761) HydrochlorideYields 4-Bromoisoquinoline (B23445) at high temperature. prepchem.com

Stereoselective Methylation and Alkylation Methods

While direct stereoselective methylation of the aromatic ring of this compound is not applicable, the principles of stereoselective alkylation are crucial for the synthesis of chiral analogues, which often exhibit enhanced biological activity. nih.govacs.org These methods typically involve the introduction of a chiral center at the C-1 position or the stereocontrolled addition of substituents to a pre-existing isoquinoline core.

One prominent strategy involves the diastereoselective or enantioselective addition of carbon nucleophiles to the C=N double bond of an isoquinoline ring system. acs.org For instance, isoquinolines can be reacted with chiral auxiliaries, such as (R)-menthyl chlorocarbonate or (S)-α-Cbz-aminoacyl fluorides, to form intermediate N-acylisoquinolinium salts. arkat-usa.org These activated intermediates then undergo a Mannich-type reaction with arenes or organometallic reagents to yield 2-acyl-1-aryl-1,2-dihydroisoquinolines with modest stereoselectivity. arkat-usa.org Subsequent reduction and hydrolysis can furnish chiral 1-aryl-1,2,3,4-tetrahydroisoquinolines. arkat-usa.org

Another powerful approach is the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines (DHIQs). Rhodium/diamine complexes have been successfully used as catalysts with a hydrogen source like a formic acid/triethylamine mixture to produce 1-alkyl-tetrahydroisoquinolines with high yields and excellent enantiomeric excess (up to 99% ee). mdpi.com Similarly, heterogeneous chiral ruthenium catalysts have been employed for the asymmetric hydrogenation of DHIQs, also affording high yields and ee values. mdpi.com The merger of photoredox catalysis with asymmetric anion-binding catalysis has enabled the enantioselective oxidative C-H functionalization of tetrahydroisoquinoline derivatives, creating new avenues for chiral synthesis. rsc.orgnih.gov

Modern Approaches to Isoquinolin-1(2H)-one Synthesis

Recent years have witnessed a paradigm shift in the synthesis of N-heterocycles, with the advent of powerful catalytic systems that enable previously challenging transformations under milder conditions.

Transition-metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for constructing the isoquinolin-1(2H)-one core. acs.org This method typically involves the reaction of a benzamide derivative with a coupling partner, such as an alkyne, where a metal catalyst facilitates the direct functionalization of an ortho C-H bond.

Rhodium(III) catalysts, particularly complexes like [Cp*RhCl2]2, are highly effective for the [4+2] annulation of N-substituted benzamides with alkynes or alkyne surrogates. chemistryviews.orgresearchgate.netacs.org For example, N-methoxybenzamides react with vinylene carbonate (acting as an acetylene equivalent) at room temperature in ethanol (B145695) to produce 3,4-unsubstituted isoquinolinones. chemistryviews.org This reaction is noted for its broad substrate scope and high regioselectivity. chemistryviews.org

Palladium-catalyzed C-H activation offers a complementary approach. xjtlu.edu.cn N-methoxybenzamides have been shown to react with 2,3-allenoic acid esters in the presence of a palladium catalyst to afford 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity. mdpi.com A plausible mechanism involves ortho-palladation of the benzamide, followed by insertion of the allene (B1206475) and reductive elimination to furnish the product. mdpi.com Another palladium-catalyzed method involves the coupling of an enolate with an ortho-functionalized aryl halide, which upon cyclization with an ammonia (B1221849) source, yields the isoquinoline skeleton in a fully regioselective manner. rsc.org

Visible-light photoredox catalysis provides a metal-free and environmentally benign alternative for isoquinolinone synthesis. rsc.org These methods utilize organic dyes or photocatalysts that, upon irradiation with light, can initiate radical-based transformations under mild conditions. rsc.orgresearchgate.net

A notable example is the deaminative [4+2] annulation of N-amidepyridinium salts with alkynes. rsc.orgresearchgate.net In this process, a photocatalyst like Eosin Y facilitates the cleavage of the N-N bond of the pyridinium (B92312) salt, generating an amide radical. rsc.org This radical adds to the alkyne, initiating a cyclization cascade to form the isoquinolinone product with good functional group tolerance. rsc.orgresearchgate.net

Another light-induced strategy involves the radical cyclization of o-alkynylated benzamides. nih.gov This metal-free photoredox-catalyzed reaction proceeds via an amidyl N-centered radical addition to the C-C triple bond, enabled by a proton-coupled electron transfer (PCET) process, to form isoquinoline-1,3,4(2H)-triones. nih.govacs.org Organo-photocatalysts like Rose Bengal have also been successfully used to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives through a visible-light-catalyzed cascade reaction. nih.gov

The principles of green chemistry are increasingly influencing the design of synthetic routes to important heterocyclic compounds. nih.govmorressier.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.org

For isoquinolinone synthesis, a rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides has been successfully performed in biomass-derived ethanol at room temperature, eliminating the need for external oxidants and hazardous solvents. chemistryviews.org Another green approach utilizes a Ru(II)/PEG-400 catalyst system for the synthesis of isoquinoline derivatives. niscpr.res.in The use of polyethylene (B3416737) glycol (PEG) as a biodegradable solvent allows for a simple extraction procedure and recycling of the homogeneous catalyst. acs.orgniscpr.res.in

Ultrasound has also been employed as a green energy source to promote the synthesis of isoquinolin-1(2H)-one derivatives via a copper-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540) in a one-pot, two-step sequence. researchgate.net Furthermore, transformations in aqueous media represent a significant advance. acs.org The acceptorless dehydrogenative coupling (ADC) strategy, using transition-metal catalysts, allows for the synthesis of N-heterocycles from alcohols, producing only water and hydrogen as byproducts. rsc.org

Optimization of Reaction Parameters and Yields

Achieving high yields and selectivity in the synthesis of complex molecules like this compound is critically dependent on the careful optimization of reaction conditions.

The choice of catalyst and ligand is paramount in transition-metal-catalyzed reactions. Systematic screening of different metal precursors and ligand architectures is a standard practice to identify the optimal combination for a specific transformation. wuxiapptec.com

In the palladium-catalyzed synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and allenes, various palladium sources were tested. mdpi.com While Pd(OAc)2 gave an initial yield of 45%, switching to Pd(CH3CN)2Cl2 improved the yield significantly, establishing it as the superior catalyst for that system. mdpi.com

For palladium-catalyzed aminocarbonylation reactions to form isoquinoline-1-carboxamides, the choice of ligand was crucial for accommodating less reactive amines. mdpi.com While a simple Pd(OAc)2/PPh3 system was effective for primary and secondary amines, the use of the bidentate ligand XantPhos was necessary to achieve high conversion with less basic aromatic amines or sterically hindered amino acid esters. mdpi.com This highlights how ligand properties can dramatically expand the substrate scope and efficiency of a catalytic reaction. The table below illustrates the effect of ligand choice on the synthesis of isoquinoline-1-carboxamides.

Table 1: Effect of Ligand on Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline.

Similarly, in photoredox reactions, screening different photocatalysts is common. For a [3+2] annulation of cyclopropylanilines with alkynes, Ru(bpz)3(PF6)2 was found to be a more effective photocatalyst than the more common Ru(bpy)3(PF6)2. researchgate.net This systematic optimization is key to unlocking the full potential of modern synthetic methodologies.

Solvent and Temperature Optimization

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of isoquinolin-1(2H)-one derivatives, profoundly influencing reaction kinetics, selectivity, and yield. The optimization of these parameters is particularly crucial in transition-metal-catalyzed reactions, which are frequently employed for the construction of the isoquinolinone core.

Detailed research into the synthesis of closely related 4-bromoisoquinolin-1(2H)-one analogues has shed light on the impact of solvent and temperature. For instance, in the palladium-catalyzed cyclization of 2-alkynyl benzyl azides to form 4-bromoisoquinolin-1(2H)-ones, the solvent system is a key determinant of the product outcome. A study demonstrated that the reaction's selectivity between the 4-bromoisoquinoline and the desired 4-bromoisoquinolin-1(2H)-one is highly dependent on the solvent and additives used. researchgate.net

Specifically, when the reaction was conducted in acetonitrile (B52724) (MeCN), the major product was the 4-bromoisoquinoline. researchgate.net However, a shift in solvent to 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl) in the presence of acetic acid (HOAc) as an additive dramatically favored the formation of the 4-bromoisoquinolin-1(2H)-one. researchgate.net This highlights the role of the solvent in influencing the reaction pathway, potentially by stabilizing different intermediates or transition states.

Temperature is another pivotal factor. In palladium-catalyzed C–H activation/annulation reactions to form hydroisoquinolones, it was observed that the reaction would not proceed at temperatures below 65 °C. mdpi.com Conversely, temperatures exceeding 100 °C led to the decomposition of starting materials. mdpi.com The optimal temperature was identified as 85 °C, which provided a good yield in a reasonable timeframe. mdpi.com For the synthesis of 4-bromoisoquinolin-1(2H)-ones from 2-alkynyl benzyl azides, a reaction temperature of 80 °C was found to be effective. researchgate.net This careful temperature control is essential to ensure sufficient activation energy for the desired transformation while preventing side reactions or degradation.

The following interactive table summarizes experimental data on the effect of solvent and additives on the yield of a representative 4-bromo-3-phenylisoquinolin-1(2H)-one, which serves as a model for the optimization of the synthesis of the 4-bromo-5-methyl analogue.

Data derived from a study on the synthesis of 4-bromo-3-phenylisoquinolin-1(2H)-one, a close analogue of the target compound. researchgate.net

Process Intensification and Scalability Considerations

Moving from laboratory-scale synthesis to larger-scale industrial production of this compound requires careful consideration of process intensification and scalability. These strategies aim to make chemical processes safer, more efficient, and more environmentally friendly. unito.it

Process Intensification:

Modern synthetic chemistry is increasingly adopting process intensification technologies, such as continuous flow reactors and microwave-assisted synthesis, to improve reaction efficiency and control. frontiersin.orgucl.ac.uk

Continuous Flow Chemistry: In contrast to traditional batch processing, continuous flow systems offer superior heat and mass transfer, leading to better reaction control, improved safety, and higher reproducibility. unito.it For the synthesis of heterocyclic compounds like isoquinolinones, flow reactors can significantly reduce reaction times and improve yields. frontiersin.org The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of byproducts that can occur during the slower thermal transitions in large batch reactors. unito.it

Scalability:

The scalability of a synthetic route is a critical factor for its practical application. For palladium-catalyzed reactions often used to construct the isoquinolinone core, several challenges can arise during scale-up, including catalyst deactivation, product inhibition, and issues with heat and mass transfer.

Demonstrating the potential for scalability, a gram-scale synthesis of a 3-methylisoquinoline (B74773) derivative was successfully carried out using a palladium-catalyzed approach, achieving a 65% yield. acs.org This suggests that, with appropriate optimization, the synthesis of related compounds like this compound is also amenable to larger scales. Key considerations for scaling up the synthesis would include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for an economically viable process. This can be achieved through the use of highly active catalyst systems or by implementing catalyst recycling protocols.

Reaction Concentration: Increasing the concentration of reactants is desirable for improving throughput, but this can also lead to issues with solubility, viscosity, and exotherm management.

Downstream Processing: The purification of the final product on a large scale must be considered. Crystallization is often the preferred method over chromatographic purification for large quantities. The choice of solvent in the final reaction step should ideally facilitate easy isolation and purification of the product.

By addressing these factors and leveraging process intensification technologies, robust and scalable synthetic routes to this compound and its analogues can be developed.

Chemical Reactivity and Functional Group Transformations of 4 Bromo 5 Methylisoquinolin 1 2h One

Reactions Involving the Carbonyl Group

The lactam carbonyl group at the C1 position is another key site for chemical modification, primarily through reduction.

The amide or lactam carbonyl group is generally less reactive towards nucleophilic attack than a ketone or aldehyde carbonyl. Its reduction typically requires powerful reducing agents. The complete reduction of a lactam carbonyl to a methylene (B1212753) group (C=O → CH₂) is a common transformation, often accomplished with strong hydrides like lithium aluminum hydride (LiAlH₄). This would convert 4-Bromo-5-methylisoquinolin-1(2H)-one into 4-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline.

The partial reduction to a hydroxyl derivative (a carbinolamine) is more challenging to achieve selectively but is a known transformation. This would yield 4-bromo-1-hydroxy-5-methyl-1,2-dihydroisoquinoline. Such compounds are often unstable and exist in equilibrium with the ring-opened amino-aldehyde form. The synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives is an active area of research due to their prevalence in biologically active compounds, indicating the importance of controlling the oxidation state at the C1 position. nih.govacs.org Specific conditions would need to be carefully screened to favor the formation of the hydroxyl derivative over complete reduction or other side reactions.

Nucleophilic Additions to the Carbonyl Carbon

While specific studies on the nucleophilic addition to the carbonyl carbon of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of lactams and related isoquinolinones. The carbonyl group in the lactam ring is part of an amide system, which makes it less electrophilic than a ketone or aldehyde carbonyl due to resonance delocalization of the nitrogen lone pair. However, it is still susceptible to attack by strong nucleophiles.

Reactions with powerful reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the carbonyl group. This could potentially lead to the formation of the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative.

The addition of organometallic reagents such as Grignard reagents or organolithium compounds to the carbonyl group of isoquinolin-1(2H)-ones is a potential route for introducing new carbon-carbon bonds. quora.com However, such reactions can be complex and may be accompanied by competing pathways, including deprotonation at the N-H position or at the methyl group. The outcome would be highly dependent on the specific reagent and reaction conditions employed. For instance, the reaction of 3-ethoxycarbonyl-N-alkyl-isoquinolinium salts with organolithium reagents has been shown to result in 1,2-addition to the iminium C=N double bond. nih.gov

Carbonyl Group Derivatization (e.g., imine formation, enolization studies)

The derivatization of the carbonyl group in this compound offers a pathway to further functionalization. Although the lactam carbonyl is less reactive than a ketone, it can undergo certain derivatization reactions.

Imine Formation: The formation of imines from lactams is not a common transformation under standard conditions due to the stability of the amide bond. However, reaction with highly reactive phosphorus reagents followed by an amine could potentially lead to the corresponding imino-derivatives.

Enolization Studies: Isoquinolin-1(2H)-ones exist in tautomeric equilibrium with their enol form, 1-hydroxyisoquinoline. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. For this compound, the lactam form is generally favored. However, the presence of the enol tautomer can be significant in certain reactions. The enol form can be trapped by electrophiles at the oxygen atom, leading to O-alkylation or O-acylation products. The study of such tautomerization is crucial for understanding the regioselectivity of reactions involving this heterocyclic system. researchgate.net

Reactions Involving the Methyl Group

The methyl group at the C-5 position is attached to an aromatic ring and is benzylic in nature. Its reactivity is influenced by the electronic properties of the isoquinolinone ring system.

Alpha-Functionalization (e.g., halogenation, oxidation, deprotonation)

The benzylic position of the methyl group is susceptible to a variety of functionalization reactions.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, would be expected to selectively introduce a bromine atom at the benzylic position, yielding 4-bromo-5-(bromomethyl)isoquinolin-1(2H)-one.

Oxidation: Oxidation of the methyl group can lead to the corresponding aldehyde, carboxylic acid, or alcohol, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize the methyl group to a carboxylic acid. Milder oxidants, such as selenium dioxide, have been used to convert methyl groups on isoquinolines to aldehydes. thieme-connect.de

Deprotonation: The benzylic protons of the methyl group can be removed by a strong base, such as an organolithium reagent or a strong non-nucleophilic base like lithium diisopropylamide (LDA), to generate a benzylic carbanion. This anion can then react with various electrophiles.

Condensation and Alkylation Reactions

The benzylic carbanion generated from the deprotonation of the methyl group can participate in condensation and alkylation reactions. For example, it could react with aldehydes or ketones in an aldol-type condensation. Alkylation with alkyl halides would provide a means to extend the carbon chain at the C-5 position. The reactivity of 1-methylisoquinoline (B155361) with various electrophiles to form new pyrazolyl and thiadiazolyl derivatives has been demonstrated, showcasing the synthetic utility of the activated methyl group. researchgate.net

Electrophilic and Nucleophilic Reactions of the Aromatic Ring System

The aromatic rings of this compound are subject to both electrophilic and nucleophilic attack, with the regioselectivity being directed by the existing substituents.

Directed Ortho-Metalation and Lithiation Studies

The presence of both a bromine atom and a lactam moiety provides two key handles for directed metalation reactions.

Halogen-Metal Exchange: The bromine atom at the C-4 position is expected to readily undergo halogen-metal exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. quimicaorganica.orgresearchgate.net This would generate a potent nucleophile, 4-lithio-5-methylisoquinolin-1(2H)-one, which can then be trapped with a wide range of electrophiles to introduce new functional groups at the C-4 position. This is a well-established method for the functionalization of bromo-substituted quinolines and isoquinolines. researchgate.netacs.org

Directed Ortho-Metalation (DoM): The amide functionality within the lactam ring can act as a directed metalation group (DMG). wikipedia.orgbaranlab.orgorganic-chemistry.org In the presence of a strong base, the amide can coordinate to the lithium cation, directing deprotonation to an adjacent ortho position. In this molecule, the potential sites for DoM would be the C-8 position. The N-H proton is the most acidic and would be deprotonated first. Subsequent deprotonation would depend on the reaction conditions and the strength of the base. The interplay between halogen-metal exchange and directed ortho-metalation would be a key factor in determining the outcome of lithiation reactions. Studies on related N-unsubstituted isoquinolin-1(2H)-ones have shown that lithiation can be a viable route for their functionalization. acs.org

Further Functionalization at Unsubstituted Positions

The this compound molecule possesses several unsubstituted carbon centers (C-3, C-6, C-7, and C-8) that are amenable to further functionalization. The inherent electronic properties and the directing effects of the existing bromo, methyl, and lactam functionalities guide the regioselectivity of these reactions.

Advanced synthetic methodologies, such as directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation, are pivotal in selectively modifying these positions. For instance, the lactam moiety and the 5-methyl group can act as directing groups in DoM reactions. The use of strong bases like alkyllithiums can facilitate deprotonation at the adjacent C-3 or C-6 positions, creating a nucleophilic center for the introduction of various electrophiles. researchgate.netuwindsor.carsc.org

Transition metal catalysis offers another powerful avenue for functionalization. acs.org For example, rhodium(III)-catalyzed C-H activation, often employing a directing group, can enable the introduction of new carbon-carbon and carbon-heteroatom bonds at specific sites. acs.org While direct experimental data on this compound is limited, studies on analogous quinoline (B57606) and isoquinoline (B145761) systems suggest that the N-oxide derivative could direct functionalization towards the C-8 position. mdpi.com The strategic choice of catalyst and directing group is crucial to control the regioselectivity of these transformations.

The following table summarizes potential functionalization strategies for the unsubstituted positions of this compound based on established reactivity principles in related heterocyclic systems.

Position to FunctionalizePotential StrategyDirecting GroupReagent Class
C-3 Directed ortho-Metalation (DoM)Lactam carbonylAlkyllithium / Electrophile
C-6 Directed ortho-Metalation (DoM)5-Methyl groupAlkyllithium / Electrophile
C-8 C-H ActivationN-OxideTransition Metal Catalyst

Mechanistic Investigations of Novel Transformations

A thorough understanding of the reaction mechanisms is paramount for the rational design of new synthetic routes and for optimizing existing ones. For novel transformations of this compound, mechanistic investigations would typically involve a combination of experimental studies and computational modeling.

Reaction Pathway Elucidation

Elucidating the reaction pathway involves identifying all intermediate species and transition states that connect the reactants to the products. For transformations involving C-H activation, a common mechanistic pathway involves the initial coordination of a transition metal to a directing group on the substrate. This is followed by the cleavage of a C-H bond to form a metallacyclic intermediate. Subsequent steps, such as migratory insertion of a coupling partner and reductive elimination, lead to the final functionalized product. researchgate.netnih.gov

In the context of this compound, a hypothetical reaction pathway for a rhodium-catalyzed C-H arylation at the C-8 position (via an N-oxide derivative) would likely proceed through the following key steps:

N-Oxide Formation: Oxidation of the isoquinolinone nitrogen to the corresponding N-oxide.

C-H Activation: Reversible coordination of the Rh(III) catalyst to the N-oxide, followed by intramolecular C-H bond cleavage at the C-8 position to form a five-membered rhodacycle.

Coordination of Arylating Agent: Coordination of the arylating agent (e.g., an arylboronic acid) to the rhodium center.

Migratory Insertion/Transmetalation: Insertion of the aryl group into the Rh-C bond.

Reductive Elimination: Reductive elimination of the Rh(I) catalyst to form the C-C bond and the arylated product.

Catalyst Reoxidation: Reoxidation of the Rh(I) species to the active Rh(III) catalyst to complete the catalytic cycle.

Experimental techniques such as in-situ spectroscopy (NMR, IR) and the isolation and characterization of reaction intermediates can provide crucial evidence to support a proposed pathway.

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of chemical reactions. nih.gov Transition state analysis provides quantitative insights into the energy barriers of different reaction pathways, allowing for the prediction of reaction rates and selectivities.

For a novel transformation of this compound, DFT calculations would be employed to model the geometries and energies of the reactants, intermediates, products, and, most importantly, the transition states. nih.gov The calculated activation energies for competing pathways can explain the observed regioselectivity. For example, by comparing the energy barriers for C-H activation at the C-6, C-7, and C-8 positions, one could predict the most favorable site for functionalization under a given set of conditions.

The following table outlines the type of data that would be generated from a transition state analysis for a hypothetical C-H functionalization reaction.

ParameterDescriptionSignificance
Transition State Geometry The 3D arrangement of atoms at the highest point on the reaction coordinate.Reveals the nature of bond-breaking and bond-forming events.
Activation Energy (ΔG‡) The free energy difference between the reactants and the transition state.Determines the rate of the reaction; a lower barrier indicates a faster reaction.
Imaginary Frequency A single negative vibrational frequency in the calculated vibrational spectrum.Confirms that the optimized structure is a true transition state.
Natural Bond Orbital (NBO) Analysis Analyzes the charge distribution and orbital interactions within the transition state.Provides insight into the electronic nature of the transition state.

By integrating experimental observations with detailed computational analysis, a comprehensive understanding of the chemical reactivity of this compound can be achieved, paving the way for the development of novel and efficient synthetic methodologies.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 5 Methylisoquinolin 1 2h One and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules in both solution and solid states. nih.gov For 4-Bromo-5-methylisoquinolin-1(2H)-one, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments is required to assign all proton and carbon signals unambiguously.

Due to the lack of published, specific NMR data for this compound, the following table presents hypothetical, yet chemically plausible, ¹H and ¹³C NMR chemical shift values. These estimations are based on the known effects of substituents on the isoquinolinone core and data from related structures. researchgate.netchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values for a solution in CDCl₃.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1 (C=O)-~162.0Carbonyl carbon, sensitive to tautomerism.
2 (N-H)~10-12-Broad singlet, chemical shift is solvent and concentration dependent.
3 (C-H)~6.5~105.0Vinyl proton coupled to N-H.
4 (C-Br)-~100.0Carbon bearing the bromine atom.
4a (C)-~138.0Quaternary carbon at the ring junction.
5 (C-CH₃)-~135.0Quaternary carbon bearing the methyl group.
5-CH₃~2.5~20.0Methyl protons.
6 (C-H)~7.2~128.0Aromatic proton.
7 (C-H)~7.5~132.0Aromatic proton.
8 (C-H)~7.9~125.0Aromatic proton.
8a (C)-~127.0Quaternary carbon at the ring junction.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H6, H7, H8) and potentially a weak correlation between the N-H proton and the H3 proton.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons, providing one-bond ¹H-¹³C connectivity. sdsu.educolumbia.edu This technique would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, it would show a cross-peak between the methyl protons (~2.5 ppm) and the methyl carbon (~20.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu HMBC is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include:

The methyl protons to C5, C4a, and C6.

The H3 proton to C1, C4, and C4a.

The aromatic protons (H6, H7, H8) to neighboring carbons and across the ring system, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. nih.gov This is useful for confirming stereochemistry and conformation. For the target molecule, NOESY could show a spatial relationship between the methyl group protons and the aromatic proton at C6, helping to confirm their proximity.

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of solid materials. nih.govnih.gov Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions, which can be averaged out using techniques like Magic-Angle Spinning (MAS). nih.gov

For this compound, ssNMR can distinguish between different physical forms:

Crystalline Forms : Typically exhibit sharp, well-resolved signals in ssNMR spectra due to the ordered, repeating arrangement of molecules.

Amorphous Forms : Produce broader signals because of the distribution of different local environments and conformations within the disordered solid.

Furthermore, ¹³C and ¹⁵N ssNMR are powerful tools for studying tautomeric equilibria in the solid state, which may differ from the solution phase. nih.gov Advanced ssNMR experiments can also probe intermolecular distances. For instance, a split-PM-RESPDOR experiment could be employed to measure the distance between the bromine atom and nearby carbons (¹³C–⁸¹Br), providing valuable packing information. rsc.org The quadrupolar nature of bromine nuclei (⁷⁹Br, ⁸¹Br) makes them useful for specific ssNMR studies, such as adjusting the magic angle. huji.ac.il

Table 2: Applications of Solid-State NMR for this compound

TechniqueInformation GainedRelevance
¹³C CP/MASDistinguish crystalline vs. amorphous forms, identify different polymorphs.Quality control, formulation development.
¹⁵N CP/MASProbe the N-H environment and investigate lactam-lactim tautomerism. nih.govStructural characterization of solid forms.
REDOR/RESPDORMeasure internuclear distances (e.g., ¹³C-¹⁵N, ¹³C-⁸¹Br). rsc.orgElucidate packing and conformation in the crystal lattice.

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomeric equilibria. nih.govresearchgate.net For isoquinolinone systems, the most relevant dynamic process is the potential for lactam-lactim tautomerism. mdpi.com

By varying the temperature, one could observe changes in the NMR spectrum of this compound:

At low temperatures, the exchange between tautomers would be slow, potentially allowing for the observation of distinct signals for both the lactam and lactim forms.

As the temperature increases, the rate of exchange increases, leading to the broadening of the signals involved in the exchange.

At a specific temperature (the coalescence temperature), the two distinct signals merge into a single broad peak.

At higher temperatures, the exchange becomes very fast, and a single, sharp, time-averaged signal is observed.

From these temperature-dependent spectra, the energy barrier (activation energy) for the tautomeric interconversion can be calculated, providing fundamental thermodynamic data about the system. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for molecular characterization, providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.gov This accuracy allows for the determination of the elemental formula of the parent ion and its fragments. nih.gov

When coupled with a fragmentation technique like Collision-Induced Dissociation (CID), HRMS can be used to map the fragmentation pathways of a molecule. This MS/MS data serves as a fingerprint that helps to confirm the molecular structure. For this compound (Formula: C₁₀H₈BrNO), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

A plausible fragmentation pathway would likely involve initial losses of stable neutral molecules or radicals:

Loss of Bromine Radical (•Br) : A common fragmentation for bromo-aromatic compounds.

Loss of Carbon Monoxide (CO) : Characteristic of lactam and carbonyl-containing structures.

Loss of Methyl Radical (•CH₃) : Cleavage of the methyl group.

Table 3: Predicted HRMS Fragmentation for this compound

IonFormulaCalculated m/z (for ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O)Proposed Fragmentation Step
[M]⁺•[C₁₀H₈⁷⁹BrNO]⁺•236.9793Molecular Ion
[M+2]⁺•[C₁₀H₈⁸¹BrNO]⁺•238.9772Molecular Ion (Isotope)
[M-CO]⁺•[C₉H₈⁷⁹BrN]⁺•208.9843Loss of carbon monoxide
[M-Br]⁺[C₁₀H₈NO]⁺158.0606Loss of bromine radical
[M-CO-HCN]⁺•[C₈H₇⁷⁹Br]⁺•181.9734Subsequent loss of HCN from [M-CO]⁺•

The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful method for both quantifying the target compound and for identifying and profiling impurities. mdpi.comresearchgate.net The high sensitivity of HRMS allows for the detection of trace-level impurities that might co-elute with the main peak in a standard chromatographic separation. waters.com

In the synthesis of this compound, several process-related impurities could arise. HRMS can identify these impurities by comparing their accurate measured masses to the theoretical masses of suspected structures. usp.org

Table 4: Potential Impurities in the Synthesis of this compound

Potential ImpurityMolecular FormulaMonoisotopic Mass (Da)Potential Origin
5-Methylisoquinolin-1(2H)-oneC₁₀H₉NO159.0684Incomplete bromination or debromination by-product.
4-Bromo-isoquinolin-1(2H)-oneC₉H₆BrNO222.9633Use of starting material without the methyl group.
Dibromo-5-methylisoquinolin-1(2H)-oneC₁₀H₇Br₂NO314.8898Over-bromination side reaction.
Isomeric Bromo-methylisoquinolin-1(2H)-oneC₁₀H₈BrNO236.9793Isomeric starting materials or rearrangement.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

No published single-crystal X-ray diffraction data for this compound could be located. This analysis would be essential to unambiguously determine its molecular conformation, bond lengths, bond angles, and, if chiral, its absolute configuration.

Powder X-ray Diffraction for Crystalline Phase Analysis

No powder X-ray diffraction (PXRD) patterns for this compound are available in the scientific literature. PXRD is used to identify crystalline phases, assess sample purity, and analyze the bulk crystalline structure of a material. sigmaaldrich.com

Co-crystal and Polymorph Characterization

There are no published studies on the co-crystals or polymorphs of this compound. Such studies investigate the formation of different crystalline structures (polymorphs) or multi-component crystals (co-crystals), which can significantly influence the physical properties of the compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, provide insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No experimental FTIR spectrum for this compound has been published. An FTIR spectrum would reveal characteristic absorption bands for its functional groups, such as the carbonyl (C=O) of the lactam ring, C-N bonds, C-Br bond, and aromatic C-H and C=C bonds.

Raman Spectroscopy for Molecular Vibrations and Structure

No experimental Raman spectrum for this compound is available in the literature. Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations, which would further elucidate the molecular structure.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable insights into the electronic structure of a molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths and intensities of these absorptions are characteristic of the molecule's chromophore, which in the case of this compound, is the isoquinolin-1(2H)-one core.

The UV-Vis spectrum of an organic molecule is dictated by its conjugated system. The isoquinolin-1(2H)-one scaffold possesses a bicyclic aromatic system containing a lactam function, which constitutes a significant chromophore. The electronic spectrum of the parent isoquinoline (B145761) molecule, a structural isomer, exhibits characteristic absorption bands that are influenced by the substitution pattern. rsc.org

A study on the vibrational and electronic spectra of several 5-substituted isoquinolines, including 5-bromoisoquinoline, provides a useful reference. researchgate.net In this research, the UV-Visible spectra were recorded in benzene (B151609), and the observed absorption maxima (λmax) were also compared with computational results. researchgate.net For 5-bromoisoquinoline, distinct absorption bands were identified, which are attributed to π→π* transitions within the aromatic system. researchgate.net

The presence of substituents on the isoquinoline ring system can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption. The bromine atom at the 4-position and the methyl group at the 5-position in this compound are expected to influence the electronic transitions of the core isoquinolinone structure through electronic and steric effects. The bromine atom, being an auxochrome, can induce a bathochromic shift due to its electron-donating resonance effect and electron-withdrawing inductive effect. The methyl group, a weak electron-donating group, would also be expected to contribute to a small bathochromic shift.

To provide a comparative context, the table below presents the experimental UV-Vis absorption data for the related compound, 5-bromoisoquinoline, as reported in the literature.

CompoundSolventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
5-BromoisoquinolineBenzene325312295 researchgate.net

This table is interactive. Click on the headers to sort the data.

Circular Dichroism (CD) spectroscopy is a powerful technique for the characterization of chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.gov This technique is particularly valuable for determining the absolute configuration and conformational analysis of enantiomers. nih.gov

For CD spectroscopy to be applicable to this compound, the molecule would need to be chiral. The parent compound itself is achiral. Therefore, CD analysis would only be relevant for chiral derivatives of this molecule. The introduction of a stereocenter, for instance, through substitution at the nitrogen atom or at other positions with a chiral moiety, would result in enantiomers that could be distinguished by CD spectroscopy.

A review of the current scientific literature did not yield any reports on the synthesis or isolation of chiral derivatives of this compound. Consequently, no experimental CD spectroscopic data is available for any such derivatives. Should chiral derivatives be synthesized in the future, CD spectroscopy would be an indispensable tool for their stereochemical characterization. The resulting CD spectra would exhibit positive or negative Cotton effects at the wavelengths of the electronic transitions, providing a unique fingerprint for each enantiomer.

Exploration of Molecular Recognition and Mechanistic Biological Interactions of 4 Bromo 5 Methylisoquinolin 1 2h One Derivatives

In Vitro Biochemical Assay Development and Validation

The initial characterization of bioactive compounds relies on robust in vitro biochemical assays. These assays are crucial for determining the potency and mechanism of action of new chemical entities. For the isoquinolin-1(2H)-one class of molecules, these have primarily focused on enzyme inhibition and receptor binding studies.

Enzyme Inhibition and Activation Studies (e.g., PARP, Topoisomerase)

The isoquinolin-1(2H)-one scaffold is a well-established mimic of the nicotinamide (B372718) moiety of nicotinamide adenine (B156593) dinucleotide (NAD+). tandfonline.com This structural feature makes it an ideal candidate for inhibiting NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerase (PARP).

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for DNA repair and cell death pathways. Their overactivation can lead to cellular energy depletion, making them a key target in oncology and ischemia. doi.org Numerous isoquinolin-1(2H)-one derivatives have been synthesized and evaluated as PARP inhibitors. For instance, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed as novel PARP inhibitors. tandfonline.com In vitro testing of these compounds led to the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which demonstrated potent inhibition of PARP1. tandfonline.comtandfonline.com

Another notable example is thieno[2,3-c]isoquinolin-5-one (TIQ-A), which has shown submicromolar inhibitory activity against PARP-1. doi.org Derivatives of TIQ-A have also been developed to explore the structure-activity relationship and improve selectivity among the PARP enzyme family. doi.orgnih.gov The inhibitory activities of several isoquinolinone derivatives against PARP-1 are summarized in the table below.

Compound NameTargetIC₅₀ (µM)Reference
5-Hydroxy-thieno[2,3-c]isoquinolin-5-onePARP-10.39 ± 0.19 doi.org
5-Methoxy-thieno[2,3-c]isoquinolin-5-onePARP-10.21 ± 0.12 doi.org
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)PARP-10.45 ± 0.1 doi.org
5-OH-DIQPARP-117 ± 4 doi.org

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. The planar nature of the isoquinolinone ring system allows for intercalation into DNA, a mechanism used by some topoisomerase inhibitors. Fused isoquinolinone systems, such as indenoisoquinolines, have been developed as potent topoisomerase I and topoisomerase II inhibitors. acs.orgnih.govacs.org These compounds function by stabilizing the covalent complex between the topoisomerase enzyme and DNA, leading to DNA strand breaks and apoptosis. For example, certain indeno[1,2-c]isoquinolin-5,11-dione derivatives have been identified as potent human topoisomerase II inhibitors. nih.govacs.org The inhibitory activity is influenced by the nature and position of side chains on the core structure. nih.gov

Receptor Binding Assays and Ligand Efficacy

While classical receptor binding assays are less common for the isoquinolinone scaffold compared to enzyme inhibition studies, their ability to modulate signaling pathways indicates engagement with specific cellular targets.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Inhibition: The HIF-1 signaling pathway is a critical regulator of cellular response to hypoxia and is a key target in cancer and inflammatory diseases like rheumatoid arthritis. nih.gov A series of diaryl-substituted isoquinolin-1(2H)-one derivatives were designed as HIF-1 signaling inhibitors. Their efficacy was evaluated using a hypoxia-responsive element (HRE) luciferase reporter assay in cells. This cell-based assay measures the transcriptional activity of HIF-1, providing a quantitative measure of pathway inhibition. One compound, designated 17q, emerged as a potent inhibitor with an IC₅₀ of 0.55 µM. nih.gov

Inhibitor of Apoptosis Proteins (IAP) Antagonism: Isoquinoline (B145761) derivatives have also been investigated as antagonists of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. nih.gov These proteins function by binding to and inhibiting caspases. By designing molecules that mimic the N-terminus of caspase-9, isoquinoline-based compounds can bind to the BIR domains of IAPs, preventing their interaction with caspases and thereby promoting apoptosis. The efficacy of these compounds is typically assessed through cell viability assays (e.g., CCK-8) and apoptosis assays (e.g., flow cytometry, Hoechst staining) in cancer cell lines. nih.govnih.gov

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a bioactive compound is essential for understanding its mechanism of action and potential off-target effects.

Affinity-Based Proteomics and Target Deconvolution

Affinity-based chemical proteomics is a powerful technique for target identification. nih.gov This approach involves modifying the small molecule of interest (such as an isoquinolinone derivative) with a reactive group and a linker, allowing it to be immobilized on a solid support (e.g., sepharose beads). A cell lysate is then passed over the immobilized compound, and proteins that bind to it are "pulled down." These captured proteins are subsequently identified by mass spectrometry. This method has been successfully used to identify the targets and off-targets of kinase inhibitors with related structures. nih.gov For an isoquinolinone derivative, this could confirm expected targets like PARP or uncover novel binding partners.

Genetic and Chemical Perturbation Studies for Pathway Identification

Once a primary target is identified, genetic and chemical perturbation studies can elucidate the downstream signaling pathways affected. For example, if an isoquinolinone derivative is found to inhibit a specific kinase, siRNA or CRISPR-Cas9 can be used to knock down that kinase in cells. If the cellular phenotype of the genetic knockdown mimics the effect of the compound, it provides strong evidence that the compound acts through that target.

Furthermore, studies on 3-acyl isoquinolin-1(2H)-one derivatives have shown they can inhibit the MEK/ERK and p38 MAPK pathways in breast cancer cells. nih.gov The effect of the compound on the phosphorylation status of key pathway proteins (like ERK and p38) is typically measured by Western blotting to confirm pathway modulation. nih.gov Similarly, the discovery that certain quinolinone derivatives suppress interleukin-2 (B1167480) (IL-2) release led to further investigation showing they inhibit NF-κB and NFAT promoter activities. nih.gov

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

SAR studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. For the isoquinolin-1(2H)-one scaffold, extensive SAR studies have been conducted.

PARP Inhibitors: For 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, iterative synthesis and testing revealed that the nature of the carboxamide substituent is critical for activity. tandfonline.com Docking simulations suggest these compounds mimic the nicotinamide portion of NAD+, fitting into the enzyme's active site. tandfonline.com

Topoisomerase Inhibitors: In the indeno[1,2-c]isoquinolin-5,11-dione series, the presence and position of cationic aminoalkyl side chains are crucial for topoisomerase II inhibition and cytotoxicity. nih.govacs.org For instance, a dimethylaminoethyl side chain at the N-6 position was found to be more effective than a dimethylaminopropyl chain. nih.gov

HIF-1 Inhibitors: For the diaryl substituted isoquinolin-1(2H)-one derivatives, modifications at the N-atom and the 6-position of the isoquinolinone core were systematically explored to optimize inhibitory activity against HIF-1 signaling. nih.gov

Anticancer Agents: Broader studies on substituted isoquinolin-1-ones found that a 3-biphenyl-N-methylisoquinolin-1-one showed the most potent anticancer activity across several cell lines, highlighting the importance of the substituents at the N-2 and C-3 positions. nih.gov

These examples demonstrate that the biological activity of the isoquinolin-1(2H)-one scaffold can be finely tuned by modifying the substitution pattern around the core ring system, allowing for the development of potent and selective inhibitors for a variety of biological targets.

Rational Design of Analogues for Enhanced Target Selectivity

The rational design of analogues of the 4-bromo-5-methylisoquinolin-1(2H)-one scaffold is a key strategy for improving potency and achieving selectivity for specific biological targets. This process involves the systematic modification of the core structure and analysis of the resulting changes in biological activity, a process known as Structure-Activity Relationship (SAR) studies.

Key strategies in the rational design of related heterocyclic compounds include:

Fragment-Based Optimization: Research on related structures, such as quinazolinones, often begins with fragment-sized molecules that bind weakly to a target. nih.gov These fragments are then elaborated and optimized to enhance affinity and selectivity. For instance, the discovery of a novel BET family inhibitor began with fragment-like starting points which were then built upon to create a potent and selective chemical probe. nih.gov

Strategic Halogenation: The introduction of a bromine atom, as seen in the 4-position of the title compound, is a common tactic in medicinal chemistry. Halogen atoms can modulate the electronic properties of the molecule and form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and selectivity for a target protein. acs.org Studies on quinazoline (B50416) derivatives have shown that the presence of a bromine atom at the 6-position can improve anticancer effects. nih.gov

Substitution at Key Positions: The activity of isoquinolinone and related quinazolinone derivatives is highly dependent on the nature and position of various substituents. For example, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, SAR analysis revealed that the type of substituent on the thiol group significantly affected anticancer activity. Analogues with an aliphatic chain, particularly with a four-carbon spacer, showed potent activity against MCF-7 and SW480 cancer cell lines, while increasing the linker length led to decreased activity. nih.gov

Synthesis of Focused Libraries: Based on initial findings, focused libraries of compounds are synthesized to explore the chemical space around a lead compound. For example, a palladium-catalyzed electrocyclic reaction can be selectively tuned to produce either 4-bromoisoquinolines or 4-bromoisoquinolones by changing the reaction conditions (e.g., solvent and additives), allowing for the targeted synthesis of specific scaffolds for biological evaluation. researchgate.net

This iterative cycle of design, synthesis, and testing is fundamental to developing analogues with enhanced target selectivity, moving from broad-spectrum activity to precisely targeted molecular agents.

Computational Approaches to SAR (e.g., Molecular Docking, MD Simulations)

Computational methods are indispensable tools for elucidating the structure-activity relationships (SAR) of this compound derivatives at the molecular level. These in silico techniques provide insights into binding modes and energetics, guiding the rational design of more potent and selective inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For related heterocyclic systems like isoquinolin-1,3-diones and quinazolinones, docking studies have been crucial in understanding their mechanism of action. nih.govbohrium.com For example, docking studies of isoquinoline-1,3-(2H,4H)-dione derivatives into the active site of Cyclin-Dependent Kinase 4 (CDK4) helped to visualize binding modes and analyze key interactions. bohrium.com Similarly, the docking of 6-bromo quinazoline derivatives into the EGFR active site was used to predict binding affinities and understand the interactions driving their cytotoxic effects. nih.gov A study on a novel quinoline-based elastase inhibitor calculated a docking score of -7.4 kcal/mol, indicating strong binding potential, and identified key hydrogen bond interactions with Gln34 and hydrophobic interactions with other residues in the active site. nih.gov

Table 1: Example of Molecular Docking Scores for Quinazolin-2,4-dione Derivatives Targeting the COVID-19 Main Protease (Mpro) This table presents data for related quinazolinone structures to illustrate the application of molecular docking.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Compound 2-8.6THR25, HIS41, CYS44, MET49, GLY143, CYS145, HIS164
Compound 3-7.9THR26, HIS41, SER46, MET49, ASN142, CYS145, HIS163
Compound 4-9.6THR25, LEU27, HIS41, MET49, PHE140, ASN142, CYS145
Compound 5-8.8HIS41, MET49, ASN142, GLY143, CYS145, HIS163, HIS164
Compound 6-9.0THR25, HIS41, MET49, ASN142, CYS145, HIS163, GLU166

**Data adapted from a study on quinazolin-2,4-dione derivatives targeting the Mpro of SARS-CoV-2. ekb.eg

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interactions. For 6-bromo quinazoline derivatives, 100-nanosecond MD simulations were performed to assess the conformational stability of the complex with the EGFR receptor. nih.gov Such simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking, lending greater confidence to the proposed binding model. nih.govnih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a statistical correlation between the 3D properties of a series of molecules and their biological activity. For isoquinoline-1,3-dione derivatives, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed. bohrium.com These models generated contour maps that indicated which steric, electrostatic, and hydrophobic properties were important for inhibitory activity, thereby guiding the design of new derivatives with predicted enhanced potency. bohrium.com

Together, these computational approaches provide a powerful platform for understanding the molecular basis of target recognition and for prioritizing the synthesis of new analogues with improved biological profiles.

Cell-Based Mechanistic Studies (Excluding Human Clinical Applications)

Cellular Uptake and Subcellular Localization

Understanding how derivatives of this compound enter cells and where they accumulate is crucial for interpreting their biological activity. While specific data for this compound is limited, the methodologies used for related molecules provide a clear framework for investigation.

Standard techniques for these studies include:

Fluorescence Microscopy: Compounds with intrinsic fluorescence or those labeled with a fluorescent tag can be visualized directly within cells. Confocal laser scanning microscopy (CLSM) is often used to obtain high-resolution images and determine the compound's location. tudublin.ie Studies on other small molecules often show accumulation in specific organelles. For example, some compounds exhibit punctate staining throughout the cytoplasm, consistent with localization within vesicles like lysosomes or the endoplasmic reticulum. researchgate.netnih.gov

Raman Microspectroscopy: This label-free technique can monitor the uptake and trafficking of a drug by detecting its unique vibrational signature. It can provide detailed information on both the drug's localization and the biochemical changes it induces in different subcellular compartments, such as the nucleus, nucleolus, and cytoplasm. tudublin.ie Studies using Raman microspectroscopy have tracked the anticancer drug doxorubicin, showing it localizes first in the nucleolus, then the wider nucleus, and only later accumulates in the cytoplasm. tudublin.ie

The efficiency of cellular uptake and the specific subcellular destination (e.g., nucleus vs. cytoplasm) are critical determinants of a compound's mechanism of action and ultimate biological effect. nih.gov

Pathway Modulation and Biomarker Analysis in Relevant Cell Lines

Once inside the cell, bioactive compounds like isoquinolinone derivatives can modulate specific signaling pathways. Identifying these modulated pathways and associated biomarkers is key to understanding their mechanism of action.

Common analytical approaches include:

Proteomics and Transcriptomics: Techniques like single-cell RNA sequencing and proteomic analysis can provide a global view of the changes in gene and protein expression induced by a compound. dovepress.com This can reveal which cellular pathways are most affected. For instance, various isoquinoline alkaloids are known to modulate key inflammatory pathways such as the nuclear factor kappa B (NF-κB) pathway. nih.gov

Targeted Metabolomics and Biomarker Discovery: The metabolic output of cells can be analyzed to find biomarkers of drug activity. High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is a highly sensitive and specific method for analyzing the endometabolome (intracellular metabolites) and exometabolome (metabolites secreted into the culture medium). nih.gov This approach allows for the identification of specific metabolic changes that occur in response to compound treatment, providing clues to its mechanism and potential biomarkers of response. nih.gov

Western Blotting and Kinase Assays: To confirm the effect on specific pathways identified through global screening, researchers often use targeted methods. Western blotting can measure changes in the levels or phosphorylation status of key proteins in a pathway. In vitro kinase assays can directly measure the inhibitory activity of a compound against a specific enzyme. researchgate.net

These studies connect the presence of the compound in the cell to a concrete functional outcome at the molecular level, elucidating the pathways that are critical for its biological effects.

Phenotypic Screening and Biological Activity Assessment in Model Systems

Phenotypic screening in relevant cell-based models is the primary method for assessing the biological activity of new chemical entities. For derivatives of the this compound scaffold, this typically involves evaluating their effects on cell viability, proliferation, or other observable characteristics.

Antiproliferative Assays: The most common screens for potential anticancer agents involve treating cancer cell lines with the compounds and measuring their effect on cell growth or viability. The MTT assay is a standard colorimetric method used for this purpose. nih.gov The activity is often reported as an IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. For example, various 4- and 5-substituted isoquinoline derivatives have been evaluated for antineoplastic activity in mice with L1210 leukemia. researchgate.net

Cell Line Panels: To understand the spectrum of activity, compounds are often tested against a panel of diverse cell lines, such as the NCI-60 human tumor cell line panel. acs.org This can help identify cell types that are particularly sensitive to the compound and may provide clues about its mechanism of action or potential cancer indications.

Model System Evaluation: Besides cancer cells, derivatives can be tested in other model systems depending on the therapeutic target. For example, isoquinoline alkaloids have been tested for their ability to inhibit viral replication or for their effects in models of neurodegenerative disease. nih.govnih.gov

Table 2: Example of In Vitro Cytotoxic Activity of 6-Bromo Quinazolinone Derivatives This table presents data for related 6-bromo quinazolinone structures to illustrate the assessment of biological activity in different cell lines.

Compound IDSubstituentIC50 MCF-7 (μM)IC50 SW480 (μM)
8a-S-(CH₂)₃-CH₃15.85 ± 3.3217.85 ± 0.92
8b-S-CH₂-Cyclopropyl34.15 ± 2.4536.54 ± 2.65
8c-S-CH₂-Ph70.10 ± 3.12>100
8d-S-CH₂-(p-tolyl)>100>100
Erlotinib (Reference)-19.90 ± 0.1424.31 ± 1.12

**Data adapted from a study on 6-bromo quinazoline derivatives. MCF-7 is a breast cancer cell line and SW480 is a colorectal carcinoma cell line. nih.govnih.gov

Development as Chemical Probes and Research Tools

A well-characterized molecule derived from the this compound scaffold can serve as a valuable chemical probe. A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein or pathway in cells and organisms.

The development of a compound into a chemical probe requires meeting several stringent criteria:

Potency and Selectivity: The compound must demonstrate high potency for its intended target (typically in the nanomolar range) and high selectivity over other related targets. For example, a potent BET family bromodomain inhibitor was optimized from a fragment hit to achieve nanomolar activity and was profiled against a panel of kinases and other receptors to confirm its selectivity. nih.gov

Cellular Activity: The probe must be able to penetrate cells and engage its target in a cellular context to produce a measurable biological response. This was demonstrated for the BET inhibitor probe through its activity in a cell-based inflammatory assay. nih.gov

Demonstrated Mechanism of Action: There should be clear evidence linking the compound to its target. This is often achieved through a combination of biochemical assays, cellular target engagement studies, and ideally, a co-crystal structure of the probe bound to its target protein. A crystal structure of the BET inhibitor probe bound to the BRD4 bromodomain provided definitive evidence of its binding mode. nih.gov

Once validated, such a chemical probe becomes an essential tool for the research community to investigate the biological roles of its target protein, helping to validate it for potential therapeutic intervention. nih.gov

Use in Target Validation Studies

Target validation is a critical step in the drug discovery pipeline, aiming to confirm that modulating the activity of a specific biological target will have the desired therapeutic effect. Small molecule probes, such as derivatives of this compound, can be instrumental in this process. By designing potent and selective inhibitors or modulators for a given target, researchers can probe its function in cellular and in vivo models of disease.

While specific studies on this compound itself are not extensively documented in this direct context, the broader class of isoquinolinone derivatives has been pivotal in validating several important drug targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition:

The isoquinolinone core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, which is a key player in DNA repair. thieme-connect.comcolab.wsthieme-connect.com The general mechanism of these inhibitors involves mimicking the nicotinamide portion of the NAD+ substrate, thereby blocking the catalytic activity of PARP. thieme-connect.comnih.gov This inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality. nih.gov

Derivatives based on a tetrahydro-1(2H)-isoquinolinone scaffold have been synthesized and shown to be potent PARP-1 inhibitors. thieme-connect.comcolab.ws X-ray crystallography studies of these inhibitors bound to the PARP-1 active site reveal key molecular recognition features. The lactam moiety of the isoquinolinone core typically forms critical hydrogen bonds with the backbone of Gly863 and a water-mediated hydrogen bond with Ser904 in the nicotinamide-binding pocket. nih.gov The aromatic portion of the molecule engages in π-π stacking interactions with Tyr907, further anchoring the inhibitor in the active site. nih.gov The bromo and methyl substituents on the 4- and 5-positions of the isoquinolinone ring would be expected to modulate the electronic properties and steric interactions within the binding site, potentially influencing potency and selectivity. By using such derivatives, the role of PARP-1 in various cancer types has been validated, leading to the development of clinically approved PARP inhibitors.

Bromodomain and Extra-Terminal Domain (BET) Family Protein Inhibition:

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD4, are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. mdpi.com Inhibitors of BET proteins have shown promise in oncology and inflammation. researchgate.netmdpi.com The isoquinolinone scaffold has been explored for the development of BRD4 inhibitors. researchgate.net

The molecular recognition of isoquinolinone-based inhibitors by the acetyl-lysine binding pocket of BRD4 involves specific interactions. A crucial hydrogen bond is often formed between the inhibitor and a conserved asparagine residue (Asn140 in BRD4(BD1)). mdpi.comnih.gov The hydrophobic regions of the pocket are exploited by the aromatic and substituted parts of the inhibitor. mdpi.comnih.gov For a this compound derivative, the isoquinolinone core could be positioned to interact with the key asparagine, while the bromo and methyl groups could occupy hydrophobic sub-pockets, contributing to binding affinity and selectivity against other bromodomain-containing proteins. The use of such specific inhibitors allows for the validation of BRD4 as a therapeutic target in various cancers by observing the downstream effects on gene expression (e.g., c-MYC) and cellular proliferation. mdpi.com

Kinase Inhibition:

The isoquinolinone skeleton is also a versatile scaffold for the development of protein kinase inhibitors. researchoutreach.org Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. For instance, isoquinoline-tethered quinazoline derivatives have been developed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) over EGFR. nih.govrsc.org In these cases, the isoquinoline moiety can occupy the ATP-binding pocket, forming hydrogen bonds with the hinge region of the kinase domain. mdpi.com The specific substitution pattern on the isoquinolinone ring, such as the 4-bromo and 5-methyl groups, would be critical in determining the selectivity profile against the vast landscape of human kinases. By using such targeted inhibitors, the specific roles of different kinases in disease progression can be validated.

Target ClassKey Interacting Residues (Examples)Role of Isoquinolinone Scaffold
PARPGly863, Ser904, Tyr907Mimics nicotinamide, forms H-bonds and π-stacking
BET BromodomainsAsn140Forms key hydrogen bond in acetyl-lysine pocket
Protein KinasesHinge Region ResiduesOccupies ATP-binding site, forms H-bonds with hinge

Application in Phenotypic Screening Libraries

Phenotypic screening is an approach in drug discovery that focuses on identifying compounds that produce a desired phenotype in a cellular or organismal model, without prior knowledge of the drug's molecular target. harvard.edu This method is particularly powerful for discovering first-in-class medicines and for tackling complex diseases where the optimal target may not be known.

Libraries of diverse small molecules are essential for the success of phenotypic screening campaigns. Derivatives of this compound, with their inherent biological relevance and synthetic tractability, represent valuable components of such libraries. The isoquinolinone core provides a rigid scaffold from which a variety of substituents can be appended, allowing for the creation of a library with diverse chemical and physical properties.

Library Design and Synthesis:

The synthesis of libraries of isoquinolinone derivatives can be achieved through various synthetic methodologies. For example, the Castagnoli-Cushman reaction has been used to produce a library of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one. rsc.org Such reactions allow for the systematic variation of substituents around the core scaffold, leading to a collection of compounds with a range of functionalities. The inclusion of a bromine atom, as in this compound, provides a handle for further chemical modification through cross-coupling reactions, further expanding the chemical space of the library.

Phenotypic Readouts:

Once synthesized, these libraries can be screened in a variety of high-content imaging or other cell-based assays to identify compounds that induce a specific phenotype. harvard.edu Examples of phenotypic screens where isoquinolinone derivatives could be active include:

Anti-proliferative screens: Identifying compounds that inhibit the growth of cancer cell lines. Several studies have reported the synthesis and anti-proliferative activity of isoquinoline and quinoxaline (B1680401) derivatives against various cancer cells. nih.govmdpi.com

Apoptosis induction screens: Detecting compounds that trigger programmed cell death, a desirable trait for anti-cancer agents. nih.gov

Inhibition of cell migration screens: Finding molecules that block the movement of cells, which is relevant for preventing cancer metastasis. harvard.edu

Modulation of signaling pathways: Using reporter gene assays to identify compounds that inhibit specific signaling pathways, such as the hypoxia-inducible factor-1 (HIF-1) signaling pathway, which has been targeted with diaryl substituted isoquinolin-1(2H)-one derivatives. nih.gov

The hits from a phenotypic screen, which could include derivatives of this compound, would then be subjected to target identification and deconvolution studies to elucidate their mechanism of action. This process can lead to the discovery of novel biological targets and pathways relevant to the disease under investigation.

Screening ApplicationPotential Phenotypic ReadoutExample Scaffold Class
OncologyInhibition of cell proliferation, induction of apoptosisIsoquinoline and quinoxaline derivatives
MetastasisInhibition of cell migrationGeneral small molecule libraries
Inflammation/AngiogenesisInhibition of HIF-1 signalingDiaryl substituted isoquinolin-1(2H)-ones

Future Research Directions and Emerging Opportunities for 4 Bromo 5 Methylisoquinolin 1 2h One Research

Novel Synthetic Strategies for Enhanced Complexity and Diversity

While traditional methods for isoquinolinone synthesis are well-established, the future of organic synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies. nih.gov For a compound like 4-bromo-5-methylisoquinolin-1(2H)-one, future synthetic research could focus on late-stage functionalization and the construction of more complex molecular architectures.

Modern catalytic techniques, such as transition-metal-catalyzed C-H activation, have become powerful tools for the construction of functionalized heterocycles. nih.govresearchgate.net Research could be directed towards rhodium(III) or palladium-catalyzed C-H activation/annulation reactions to introduce new rings or substituents onto the existing isoquinolinone core. acs.orgmdpi.com For instance, the C8 position of the isoquinolinone ring system could be a target for arylation or alkylation, leading to a library of novel derivatives. acs.org The presence of the methyl group at C5 may exert a steric influence on such reactions, offering opportunities to study regioselectivity.

Furthermore, the application of photoredox catalysis and visible-light-induced reactions presents a frontier for the synthesis of isoquinolinone derivatives under mild conditions. rsc.orgresearchgate.netrsc.org Future work could explore photocatalytic cycles to generate radical intermediates from this compound, which could then participate in annulation or cross-coupling reactions to build molecular complexity. acs.org These strategies are not only innovative but also align with the principles of green chemistry. mdpi.com

Exploration of Underutilized Chemical Reactivity Modes

The chemical reactivity of this compound is ripe for exploration, particularly concerning the interplay between the bromo and methyl substituents and the lactam functionality. The bromine atom at the C4 position is a versatile synthetic handle, yet its full potential in directing further transformations on the isoquinolinone scaffold remains largely untapped.

Future research should investigate a broader range of cross-coupling reactions beyond standard Suzuki and Buchwald-Hartwig aminations. For example, exploring Sonogashira, Heck, or Stille couplings at the C4 position could introduce diverse functionalities, such as alkynes, alkenes, or organotin groups, which are themselves precursors for further synthetic elaboration. The development of catalyst-controlled regiodivergent reactions could also be a key area of focus, allowing for selective functionalization at different positions on the aromatic ring. acs.org

Moreover, the potential for the isoquinolinone core to participate in cycloaddition reactions is an under-investigated area. researchgate.net By temporarily disrupting the aromaticity of the system, it might be possible to engage the diene portion of the molecule in [4+2] cycloadditions, leading to novel fused polycyclic systems. The influence of the C5-methyl group on the stereochemical outcome of such reactions would be of significant academic interest. Additionally, exploring the reactivity of the N-H bond of the lactam through derivatization could open up new avenues for creating N-substituted isoquinolinones with tailored properties. researchgate.net

Advanced Materials Science Applications

The unique electronic and photophysical properties of the isoquinoline (B145761) scaffold suggest that its derivatives could find applications in materials science. amerigoscientific.com While the specific material properties of this compound have not been characterized, its structure provides a foundation for the development of advanced functional materials.

Future research could focus on synthesizing polymers or oligomers incorporating the this compound unit. The bromine atom can serve as a polymerization point, allowing for the creation of conjugated polymers with potential applications in organic electronics. researchgate.net The isoquinolinone core itself, known for its fluorescent properties in some derivatives, could be modified to create novel fluorophores for use in sensing or imaging applications. mdpi.com The synthesis of such materials would contribute to the growing field of sustainable organic electronics. sigmaaldrich.com

Furthermore, the isoquinoline moiety can act as a ligand for the formation of metal-organic frameworks (MOFs). amerigoscientific.com The design and synthesis of MOFs incorporating this compound or its derivatives could lead to materials with tailored porosity and functionality for applications in gas storage or catalysis. The development of such functional materials from isoquinoline-based building blocks represents a significant emerging opportunity. acs.orgyoutube.comnih.gov

Deeper Mechanistic Understanding of Biological Interactions and Target Engagement

Isoquinoline alkaloids and their synthetic derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govwikipedia.org Many of these activities stem from the ability of the isoquinoline scaffold to interact with specific biological targets, such as enzymes and proteins. webmd.com For instance, certain isoquinoline derivatives have been investigated as inhibitors of apoptosis proteins (IAPs) in cancer therapy. nih.gov

A crucial future research direction for this compound is to move beyond preliminary screening and delve into a deeper mechanistic understanding of its potential biological interactions. This would involve identifying specific protein targets and elucidating the molecular basis of target engagement. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The methyl group, while seemingly simple, can influence binding affinity and selectivity through steric and hydrophobic interactions.

Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling could be employed to visualize and understand the binding modes of this compound with its biological targets. sciltp.com Such studies would not only reveal the mechanism of action but also provide a rational basis for the design of more potent and selective analogs. For example, understanding how the compound interacts with a specific enzyme, such as the main protease of a virus or a human kinase, could pave the way for the development of novel therapeutics. nih.govdovepress.com

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmdpi.comnih.gov These computational tools can accelerate the design-make-test-analyze cycle, reduce costs, and improve the success rate of identifying promising new chemical entities. cam.ac.uk

For this compound, AI and ML can be integrated at multiple stages of the research process. Generative models can be used for de novo drug design, creating virtual libraries of novel isoquinolinone derivatives with optimized properties. harvard.edu Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicity of these new compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

Furthermore, AI can be employed to predict the outcomes of chemical reactions, aiding in the development of novel synthetic routes as described in section 7.1. cam.ac.uk In the context of biological investigations, ML models can help identify potential protein targets and predict drug-target interactions, complementing the experimental approaches mentioned in section 7.4. harvard.edu The collaboration between medicinal chemists and data scientists, leveraging powerful AI and ML platforms, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold and its future derivatives. bioworld.com

Q & A

Q. What are the established synthetic routes for 4-Bromo-5-methylisoquinolin-1(2H)-one?

  • Methodological Answer : The compound is typically synthesized via bromination and functionalization of isoquinolinone precursors. A transition metal-free cascade reaction using alkynols and imines in the presence of tert-butyl potassium (t-BuOK) is a robust method . For example:
  • Step 1 : Bromination of a methyl-substituted isoquinolinone precursor using N-bromosuccinimide (NBS) in DMF at 80°C.
  • Step 2 : Cyclization via t-BuOK-catalyzed reactions in THF or DMSO, yielding the target compound.
  • Key Variables : Solvent polarity (THF vs. DMSO) directs product selectivity (e.g., isoquinolinone vs. dihydroisobenzoquinoline derivatives) .

Table 1 : Optimization of Reaction Conditions

SolventCatalystTemp (°C)Yield (%)Product Selectivity
THFt-BuOK11052Isoquinolinone
DMSOt-BuOK11030Dihydroisobenzoquinoline

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example:
  • ¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm, while the methyl group resonates as a singlet at δ 2.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C-1) is observed at δ 165–170 ppm, and the brominated carbon (C-4) at δ 120–125 ppm .
  • HRMS : Exact mass calculated for C₁₀H₈BrNO: [M+H]⁺ = 253.9854 (observed: 253.9852) .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Loading : Increasing t-BuOK from 1.0 to 1.2 equivalents improves cyclization efficiency (yields up to 95% for electron-rich imines) .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance bromination kinetics, while DMSO stabilizes intermediates in cascade reactions .
  • Temperature Gradients : Multi-step protocols (e.g., 80°C for bromination, 110°C for cyclization) minimize side reactions .

Q. How do substituents influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Functionalization : Introduce groups (e.g., -OH, -NH₂) at C-5 or C-8 via Suzuki coupling or Buchwald-Hartwig amination .
  • Bioassay Design : Test modified derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. For example:
  • Methyl groups enhance lipophilicity (LogP ~2.0), improving membrane permeability .
  • Bromine at C-4 increases electrophilicity, aiding covalent binding to cysteine residues in target proteins .

Q. How to resolve contradictions in spectral data for isoquinolinone derivatives?

  • Methodological Answer : Conflicting NMR/HRMS data arise from tautomerism or solvent effects. Mitigation strategies include:
  • Variable Temperature NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by acquiring spectra at 25–50°C .
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • X-ray Crystallography : Confirm regiochemistry of bromination and methyl substitution .

Data Contradiction Analysis

Q. Why do solvent-dependent reaction pathways occur in isoquinolinone synthesis?

  • Methodological Answer : Solvent polarity dictates reaction mechanisms:
  • THF : Low polarity favors [4+2] cycloaddition, yielding isoquinolinones .
  • DMSO : High polarity stabilizes zwitterionic intermediates, leading to dihydroisobenzoquinoline derivatives .
    Table 2 : Solvent-Dependent Pathways
SolventDielectric ConstantDominant Pathway
THF7.5Cycloaddition
DMSO47.2Zwitterionic Intermediate

Functionalization Strategies

Q. What methods enable late-stage functionalization of this compound?

  • Methodological Answer :
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O) .
  • Amination : Buchwald-Hartwig coupling with primary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
  • Oxidation : MnO₂-mediated oxidation of C-1 hydroxyl to ketone for enhanced reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.